molecular formula C14H15NO2 B8289299 3-Benzyloxy-5-hydroxybenzylamine

3-Benzyloxy-5-hydroxybenzylamine

Cat. No.: B8289299
M. Wt: 229.27 g/mol
InChI Key: FBLPJMDNWMJNDL-UHFFFAOYSA-N
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Description

3-Benzyloxy-5-hydroxybenzylamine is a chemical building block of interest in medicinal chemistry and pharmacology research. The compound features a benzyl-protected hydroxy group and a primary amine functional group on a phenyl ring, making it a versatile intermediate for the synthesis of more complex molecules. Compounds containing the benzyloxy pharmacophore are frequently investigated in neuroscience, particularly for neurodegenerative diseases. For instance, benzyloxy motifs are found in potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme target in Parkinson's disease research . The presence of both the benzyloxy group and the amine in this molecule suggests potential for developing multi-target-directed ligands. The amine group can be readily functionalized, allowing researchers to create amide or sulfonamide derivatives, while the benzyl-protected phenol can be deprotected to reveal a free hydroxy group, offering a handle for further chemical modification . Researchers value this scaffold for exploring structure-activity relationships and designing novel bioactive compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

3-(aminomethyl)-5-phenylmethoxyphenol

InChI

InChI=1S/C14H15NO2/c15-9-12-6-13(16)8-14(7-12)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10,15H2

InChI Key

FBLPJMDNWMJNDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)CN

Origin of Product

United States

Preparation Methods

Demethylation of Methoxybenzylamine Precursors

A primary route involves the demethylation of 3-benzyloxy-5-methoxybenzylamine using hydrobromic acid (HBr). In US12024483B2, methoxybenzylamine is refluxed with 48% HBr, where excess water is removed via distillation to concentrate the acid and elevate the reaction temperature. This step enhances the demethylation efficiency, achieving >90% conversion within 6 hours. The resultant this compound is isolated via neutralization with NaOH, followed by extraction with ethyl acetate. Critically, this method avoids high-concentration HBr, reducing equipment corrosion and safety risks.

Benzyl Protection and Deprotection Strategies

WO2017136254A1 outlines a multi-step approach leveraging orthogonal protecting groups. Starting with a hydroxylamine derivative, the 5-hydroxy group is protected as a benzyl ether (Bn-O-) using benzyl bromide under basic conditions. The amine group is concurrently protected as a tert-butoxycarbonyl (Boc) carbamate, ensuring regioselectivity during subsequent reactions. After coupling and reduction steps, the Boc group is removed with trifluoroacetic acid (TFA), yielding the free amine. Final debenzylation via catalytic hydrogenation (Pd/C, H₂) furnishes the target compound. This method achieves an overall yield of 65–70%, with purity >98% by HPLC.

Challenges in Debenzylation

The DTIC report highlights instability issues during debenzylation. Attempts to hydrolyze 3-benzyloxy-5-methoxybenzylamine with HCl or H₂SO₄ resulted in decomposition or yields <20%. Similarly, catalytic hydrogenation led to over-reduction of the aromatic ring, necessitating optimized conditions (e.g., 10% Pd/C, 30 psi H₂, 25°C) to suppress side reactions. These findings underscore the sensitivity of the benzyloxy group to harsh acidic or reductive environments.

Reaction Optimization and Kinetic Analysis

Acid-Catalyzed Demethylation

The demethylation kinetics in HBr follow a pseudo-first-order model, with a rate constant k=0.12min1k = 0.12 \, \text{min}^{-1} at 110°C. Elevated temperatures (>100°C) accelerate the reaction but risk hydrolyzing the benzyl ether. A balance is achieved by distilling excess water to maintain HBr concentration at 40–45%.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., acetonitrile) improve benzylation yields by stabilizing intermediates. For example, WO2017136254A1 reports a 78% yield when benzyl bromide is added to a MeCN solution at 50°C. In contrast, ethereal solvents (THF, dioxane) reduce yields to <50% due to poor solubility of the hydroxylamine precursor.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (CHCl₃:MeOH, 9:1) effectively separates this compound from byproducts like methylene-bis-aminopyrimidines. The compound exhibits a distinct Rf = 0.35 in this system.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.35–7.25 (m, 5H, Bn), 6.85 (d, J = 2.4 Hz, 1H, Ar-H), 6.78 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.65 (d, J = 8.8 Hz, 1H, Ar-H), 4.92 (s, 2H, CH₂-Bn), 3.45 (s, 2H, NH₂).

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O-C asym).

Comparative Analysis of Methods

Method Conditions Yield Purity Key Advantage
HBr Demethylation48% HBr, 110°C, 6 hr92%95%Avoids high-concentration HBr
Benzyl/Boc ProtectionBnBr, K₂CO₃, MeCN, 50°C70%98%Orthogonal protection ensures selectivity
Catalytic Hydrogenation10% Pd/C, H₂, 25°C65%90%Mild conditions minimize side reactions

Challenges and Mitigation Strategies

Byproduct Formation

Methylene-bis-aminopyrimidines arise from amine dimerization during coupling steps. Adding stoichiometric NaOH during workup precipitates these dimers, simplifying isolation.

Sensitivity to Oxidation

The phenolic -OH group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) during reactions. Antioxidants like BHT (0.1 wt%) further stabilize intermediates.

Applications and Derivatives

Pharmaceutical Intermediates

This compound serves as a precursor to beta-lactam antibiotics, where the benzyl group is cleaved post-coupling to expose the bioactive amine.

Triazolone Derivatives

The Turkish thesis demonstrates its use in synthesizing 4,5-dihydro-1H-1,2,4-triazol-5-ones, exhibiting antioxidant activity. For example, hydrazide derivatives show IC₅₀ = 12 µM in DPPH assays .

Q & A

Q. What are the standard synthetic routes for preparing 3-Benzyloxy-5-hydroxybenzylamine?

Methodological Answer: The synthesis typically involves benzylation of a hydroxy-substituted benzaldehyde precursor, followed by reductive amination. For example:

Benzylation: React 3,5-dihydroxybenzaldehyde with benzyl chloride/bromide in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile at 60–80°C to introduce the benzyloxy group .

Reductive Amination: Convert the aldehyde group to an amine via reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.
Key Validation: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC or NMR (¹H/¹³C) .

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer:

  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm for benzyloxy and hydroxy-substituted benzene), benzyl methylene (δ 4.8–5.2 ppm), and amine protons (δ 1.5–2.5 ppm, broad).
    • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals in a solvent like ethanol/water and refine using SHELXL .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:1).
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
  • Acid-Base Extraction: Exploit the amine’s basicity by protonating with HCl, followed by neutralization to isolate the free base .

Advanced Research Questions

Q. How can researchers address low yields in the benzylation step during synthesis?

Methodological Answer:

  • Reaction Optimization:
    • Solvent Choice: Replace DMF with acetonitrile to reduce side reactions.
    • Catalysis: Add catalytic KI to enhance benzyl halide reactivity .
    • Temperature Control: Increase to 80°C if steric hindrance slows kinetics.
  • Analytical Troubleshooting: Use LC-MS to detect intermediates/byproducts (e.g., over-benzylation) and adjust stoichiometry .

Q. How should contradictory spectroscopic data (e.g., NMR vs. MS) be resolved?

Methodological Answer:

  • Cross-Validation:
    • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
    • Use high-resolution MS (HRMS) to confirm exact mass.
  • Alternative Techniques:
    • Elemental Analysis: Verify C/H/N ratios.
    • IR Spectroscopy: Detect functional groups (e.g., amine N-H stretch at ~3300 cm⁻¹) .

Q. What computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., enzymes like monoamine oxidase).
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability in aqueous solutions .

Q. How can stability studies be designed for this compound under varying pH and temperature?

Methodological Answer:

  • Accelerated Degradation Tests:
    • pH Stability: Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; analyze via HPLC for degradation products.
    • Thermal Stability: Heat at 40–60°C and monitor using DSC/TGA.
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track changes via UV spectroscopy .

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